Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate
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Overview
Description
Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate is an organophosphorus compound known for its unique structure and properties It features a phosphorothioyl group bonded to a phosphorimidate moiety, with two phenoxy groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate typically involves the reaction of diphenyl phosphorochloridothioate with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{(C}_6\text{H}_5\text{O)}_2\text{P(S)Cl} + \text{(CH}_3\text{)}_3\text{N} \rightarrow \text{(C}_6\text{H}_5\text{O)}_2\text{P(S)N(CH}_3\text{)}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioate derivatives.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine or phosphine oxide.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate derivatives, while reduction can produce phosphine oxides.
Scientific Research Applications
Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorothioate metabolism.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key functional groups. The pathways involved in its action include the inhibition of phosphorothioate metabolism and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trimethyl phosphite: An organophosphorus compound with similar reactivity but different applications.
Diphenyl phosphorochloridothioate: A precursor in the synthesis of Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate.
Phosphorothioate esters: A class of compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63013-65-0 |
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Molecular Formula |
C15H19NO5P2S |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
diphenoxy-sulfanylidene-[(trimethoxy-λ5-phosphanylidene)amino]-λ5-phosphane |
InChI |
InChI=1S/C15H19NO5P2S/c1-17-22(18-2,19-3)16-23(24,20-14-10-6-4-7-11-14)21-15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
KTQNSYJNLVRNTR-UHFFFAOYSA-N |
Canonical SMILES |
COP(=NP(=S)(OC1=CC=CC=C1)OC2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
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